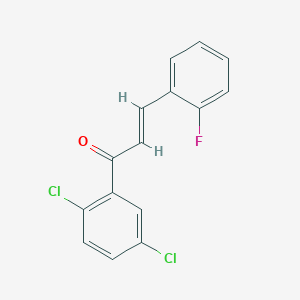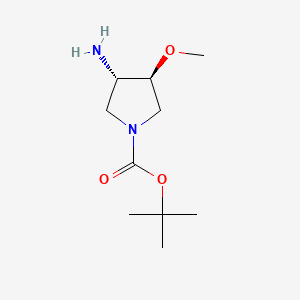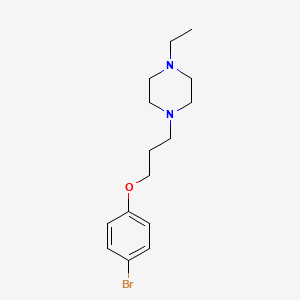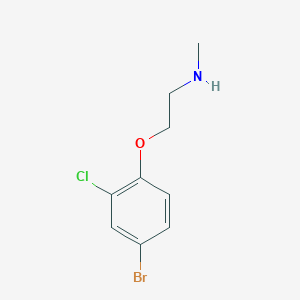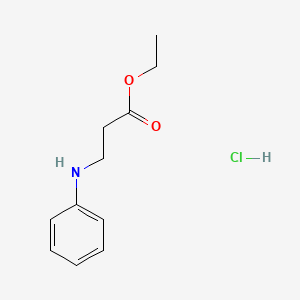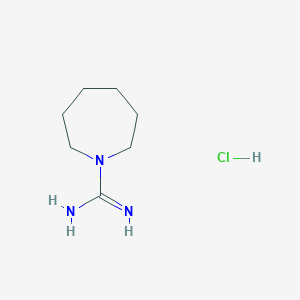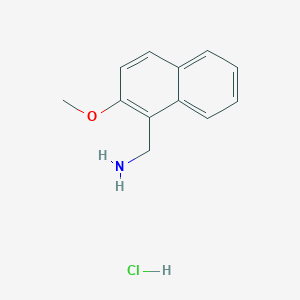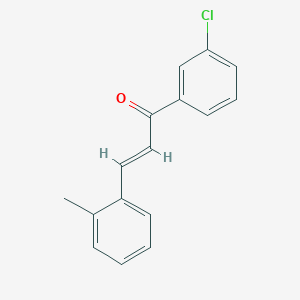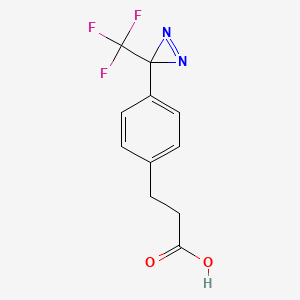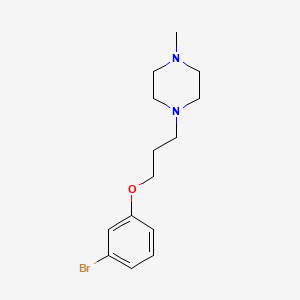
1-(3-(3-Bromophenoxy)propyl)-4-methylpiperazine
Descripción general
Descripción
“1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine” is a chemical compound with the molecular formula C15H22BrNO . It is a brominated compound that is often used in organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of 1, 2, and 3 alkyl boronic esters . Another method involves the use of α,α′-dibromo-o-xylene and phenylethylamine .Molecular Structure Analysis
The molecular structure of “1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine” consists of a piperidine ring substituted at the 4th position with a methyl group and at the 1st position with a 3-bromophenoxy propyl group . The average mass of the molecule is 312.245 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemical Interactions
Synthesis of Novel Compounds : This compound is utilized as a precursor in the synthesis of a range of chemical entities. For instance, it has been employed in the synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile through nucleophilic substitution reactions, highlighting its versatility in organic synthesis (Mishriky & Moustafa, 2013).
Modeling of Biological Molecules : It has been used to model the active sites of type 3 copper proteins in studies aiming to understand the influence of thioether groups near metal sites, demonstrating its utility in bioinorganic chemistry (Merkel et al., 2005).
Anticancer Activity : Compounds synthesized using this chemical have shown promising in vitro and in vivo anticancer activity with low toxicity, making it a valuable compound in the development of new anticancer agents (Jiang et al., 2007).
Applications in Drug Development
Development of Hsp90 Inhibitors : Analogues containing the 1-phenylpiperazine core scaffold, derived from similar compounds, were synthesized and showed improved activity against Hsp90, a crucial protein in cancer pathogenesis. This emphasizes the compound's relevance in designing novel inhibitors for therapeutic purposes (Jia et al., 2014).
Synthesis of Antihistaminic Agents : The compound has been involved in synthesizing new classes of H1-antihistaminic agents, indicating its potential in creating drugs that could treat allergies with minimal sedative effects compared to existing medications (Alagarsamy & Parthiban, 2013).
Crystallography and Material Science
Crystal Structure Analysis : Its derivatives have been studied for their crystal structures, providing insights into the formation of multi-component hydrogen-bonding organic salts. Such analyses are crucial for understanding the molecular interactions and designing better pharmaceuticals (Yu et al., 2015).
Electrospray Derivatization Reagents : Derivatives have been developed as derivatization reagents for the LC-ESI-MS determination of steroids, showcasing the compound's utility in analytical chemistry to enhance detection sensitivity for biological compounds (Nishio et al., 2007).
Propiedades
IUPAC Name |
1-[3-(3-bromophenoxy)propyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-16-7-9-17(10-8-16)6-3-11-18-14-5-2-4-13(15)12-14/h2,4-5,12H,3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECRNVILJIXKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



